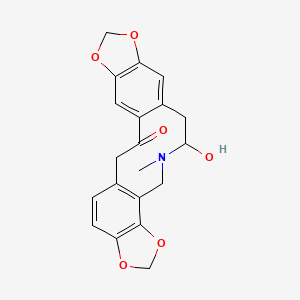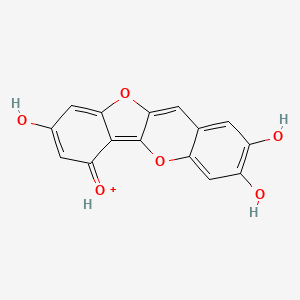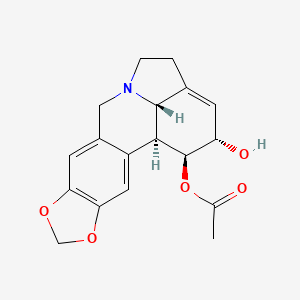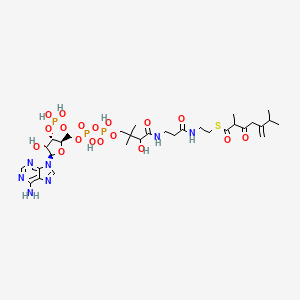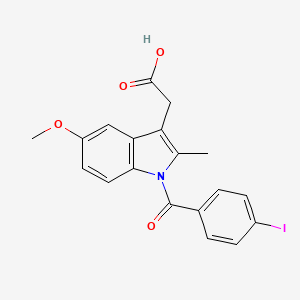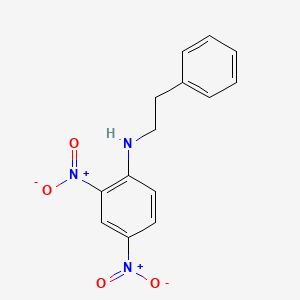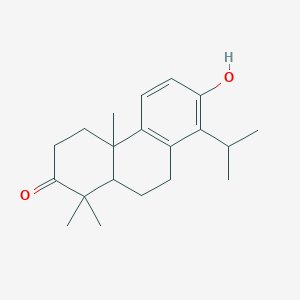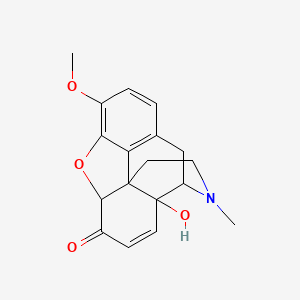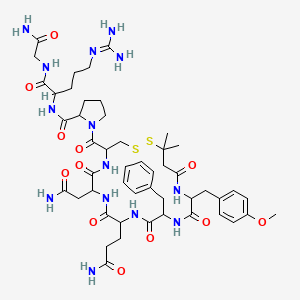
Dptyr(Me)avp
Vue d'ensemble
Description
Le composé d[Pen1,Tyr(Me)2]AVP est un analogue synthétique de la vasopressine arginine. Ce composé appartient à la classe des peptides et est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés uniques et de ses activités biologiques .
Applications De Recherche Scientifique
d[Pen1,Tyr(Me)2]AVP is used in various scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of vasopressin analogues in cellular signaling and receptor binding.
Medicine: Exploring potential therapeutic applications in conditions such as diabetes insipidus and cardiovascular diseases.
Industry: Developing peptide-based drugs and diagnostic tools.
Mécanisme D'action
Le mécanisme d’action du d[Pen1,Tyr(Me)2]AVP implique la liaison aux récepteurs de la vasopressine, en particulier les récepteurs V1A, V1B et V2. Lors de la liaison, il active des voies de signalisation intracellulaires qui régulent divers processus physiologiques tels que la rétention d’eau, la vasoconstriction et la glycogénolyse . Les cibles moléculaires comprennent les récepteurs couplés aux protéines G et les seconds messagers associés .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Dptyr(Me)avp plays a significant role in biochemical reactions by interacting with vasopressin receptors, specifically the V1 and V2 receptors. These receptors are involved in various physiological processes, including vasoconstriction, water reabsorption, and the release of adrenocorticotropic hormone. This compound binds to these receptors and inhibits their activity, thereby blocking the effects of endogenous vasopressin. This interaction is crucial for studying the mechanisms of vasopressin action and its role in different biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes by inhibiting the action of vasopressin. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By blocking vasopressin receptors, this compound can alter the signaling pathways that regulate water reabsorption in kidney cells, leading to changes in cellular metabolism and gene expression. Additionally, this compound has been shown to affect the release of adrenocorticotropic hormone from pituitary cells, further demonstrating its impact on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to vasopressin receptors, specifically the V1 and V2 receptors. By binding to these receptors, this compound inhibits their activity, preventing the downstream signaling events that are typically triggered by vasopressin. This inhibition can lead to changes in gene expression, enzyme activity, and cellular metabolism. For example, this compound can inhibit the vasoconstrictive effects of vasopressin by blocking the V1 receptor, thereby preventing the activation of signaling pathways that lead to smooth muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on vasopressin receptors for extended periods, but its stability may decrease over time, leading to reduced efficacy. Additionally, long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit vasopressin receptors without causing significant adverse effects. At higher doses, this compound may cause toxic or adverse effects, including alterations in blood pressure and electrolyte balance. Studies have shown that there is a threshold effect for this compound, where its inhibitory effects on vasopressin receptors are maximized at a certain dosage, beyond which no further increase in efficacy is observed .
Metabolic Pathways
This compound is involved in metabolic pathways related to vasopressin signaling. It interacts with enzymes and cofactors that are part of the vasopressin signaling cascade, including those involved in the regulation of water reabsorption and vasoconstriction. By inhibiting vasopressin receptors, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound can reduce the activity of enzymes involved in the synthesis of aquaporins, which are essential for water reabsorption in kidney cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to vasopressin receptors and its ability to penetrate cell membranes. Studies have shown that this compound can accumulate in tissues where vasopressin receptors are highly expressed, such as the kidneys and the pituitary gland .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. For example, this compound may be localized to the plasma membrane, where it can interact with vasopressin receptors and inhibit their activity. Additionally, this compound can be targeted to intracellular compartments, such as the endoplasmic reticulum, where it can affect the synthesis and processing of proteins involved in vasopressin signaling .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du d[Pen1,Tyr(Me)2]AVP implique la méthode de synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend généralement les étapes suivantes :
Chargement de la résine : Le premier acide aminé est attaché à une résine solide.
Déprotection : Le groupe protecteur de l’acide aminé est éliminé pour permettre l’ajout du prochain acide aminé.
Couplage : Le prochain acide aminé, avec son propre groupe protecteur, est activé et couplé à la chaîne peptidique croissante.
Répétition : Les étapes 2 et 3 sont répétées jusqu’à l’obtention de la séquence peptidique souhaitée.
Clivage : Le peptide complet est clivé de la résine et purifié.
Méthodes de production industrielle : La production industrielle du d[Pen1,Tyr(Me)2]AVP suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et le rendement. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le d[Pen1,Tyr(Me)2]AVP peut subir diverses réactions chimiques, notamment :
Oxydation : La liaison disulfure entre les résidus cystéine peut être oxydée pour former de la cystine.
Réduction : La liaison disulfure peut être réduite pour former des groupes thiol libres.
Substitution : Des résidus d’acides aminés spécifiques peuvent être substitués pour créer des analogues présentant des propriétés différentes.
Réactifs et conditions courants :
Oxydation : Peroxyde d’hydrogène ou iode dans des conditions douces.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) dans des conditions réductrices.
Substitution : Réactifs de couplage peptidique standard tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) en présence d’une base.
Principaux produits :
Oxydation : Formation de peptides contenant de la cystine.
Réduction : Formation de peptides contenant des groupes thiol libres.
Substitution : Analogues avec des séquences d’acides aminés modifiées.
Applications de recherche scientifique
Le d[Pen1,Tyr(Me)2]AVP est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Étude des techniques de synthèse et de modification des peptides.
Biologie : Investigation du rôle des analogues de la vasopressine dans la signalisation cellulaire et la liaison aux récepteurs.
Médecine : Exploration d’applications thérapeutiques potentielles dans des affections telles que le diabète insipide et les maladies cardiovasculaires.
Industrie : Développement de médicaments et d’outils de diagnostic à base de peptides.
Comparaison Avec Des Composés Similaires
Composés similaires :
Vasopressine arginine (AVP) : L’hormone naturelle ayant des propriétés de liaison aux récepteurs similaires.
Desmopressine : Un analogue synthétique utilisé dans le traitement du diabète insipide.
Oxytocine : Un peptide structurellement apparenté ayant des activités biologiques distinctes.
Unicité : Le d[Pen1,Tyr(Me)2]AVP est unique en raison de ses modifications spécifiques qui améliorent sa stabilité et sa sélectivité des récepteurs par rapport à la vasopressine naturelle. Ces modifications en font un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dptyr(Me)avp involves the solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Rink amide resin", "Fmoc-D-Phe-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Pro-OH", "Fmoc-4-methylphenylalanine-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Val-OH", "O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "N-Methylpyrrolidone (NMP)", "Diethyl ether", "Methanol", "Acetonitrile" ], "Reaction": [ "Loading of Rink amide resin onto a solid support", "Fmoc deprotection using 20% piperidine in DMF", "Coupling of Fmoc-D-Phe-OH using HBTU and DIPEA in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using HBTU and DIPEA in DMF", "Coupling of Fmoc-Pro-OH using HBTU and DIPEA in DMF", "Coupling of Fmoc-4-methylphenylalanine-OH using HBTU and DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using HBTU and DIPEA in DMF", "Coupling of Fmoc-Val-OH using HBTU and DIPEA in DMF", "Cleavage of the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5)", "Purification of the crude peptide using preparative HPLC", "Characterization of the final product using analytical HPLC and mass spectrometry" ] } | |
| 67269-08-3 | |
Formule moléculaire |
C49H70N14O12S2 |
Poids moléculaire |
1111.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H70N14O12S2/c1-49(2)24-40(67)57-32(22-28-13-15-29(75-3)16-14-28)43(70)60-33(21-27-9-5-4-6-10-27)44(71)58-31(17-18-37(50)64)42(69)61-34(23-38(51)65)45(72)62-35(26-76-77-49)47(74)63-20-8-12-36(63)46(73)59-30(11-7-19-55-48(53)54)41(68)56-25-39(52)66/h4-6,9-10,13-16,30-36H,7-8,11-12,17-26H2,1-3H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,53,54,55)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
Clé InChI |
HNOGCDKPALYUIG-QJCLFNHPSA-N |
SMILES isomérique |
CC1(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |
SMILES |
CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |
SMILES canonique |
CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |
Synonymes |
1-deaminopenicillamine-2-(O-methyl-Tyr)-argipressin arginine vasopressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyltyrosine(2)- deaminopenicillamine-2-(O-methyl-Tyr)vasopressin dPMeTyrAVP dPTyr(Me)AVP vasopressin, deaminopenicillamin(1)-O-methylTyr(2)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


